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Compound of Interest

Compound Name:
Methyl 2-(Methylthio)pyrimidine-5-

carboxylate

Cat. No.: B1313733 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Methyl 2-
(Methylthio)pyrimidine-5-carboxylate (CAS No. 38275-41-1). Due to the limited availability of

experimentally recorded spectra in public databases, this document presents a detailed,

predicted analysis based on the well-established spectral characteristics of pyrimidine

derivatives and related organic compounds. This guide also includes standardized

experimental protocols for acquiring such data.

Predicted Spectral Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for Methyl 2-(Methylthio)pyrimidine-5-carboxylate.

These predictions are derived from analogous structures and spectral databases for similar

functional groups.

Table 1: Predicted ¹H NMR Spectral Data
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
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Chemical Shift (δ
ppm)

Multiplicity Integration Assignment

~8.9 - 9.1 Singlet 2H
Pyrimidine C4-H, C6-

H

~3.9 Singlet 3H O-CH₃ (Ester)

~2.6 Singlet 3H S-CH₃ (Methylthio)

Table 2: Predicted ¹³C NMR Spectral Data
Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ ppm) Assignment

~170 - 175 C=O (Ester Carbonyl)

~165 - 170 C2 (Pyrimidine ring, attached to S)

~158 - 162 C4, C6 (Pyrimidine ring)

~120 - 125 C5 (Pyrimidine ring)

~52 - 55 O-CH₃ (Ester)

~14 - 18 S-CH₃ (Methylthio)

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3100 - 3000 Medium-Weak Aromatic C-H Stretch

~2950 - 2850 Medium-Weak Aliphatic C-H Stretch (CH₃)

~1720 - 1740 Strong C=O Stretch (Ester)

~1570 - 1620 Medium-Strong C=N Stretch (Pyrimidine ring)

~1450 - 1600 Medium-Strong C=C Stretch (Pyrimidine ring)

~1200 - 1350 Strong C-O Stretch (Ester)

~600 - 700 Medium-Weak C-S Stretch

Table 4: Predicted Mass Spectrometry Data
Ionization Mode: Electrospray (ESI+)

m/z (Mass-to-Charge Ratio) Predicted Adduct

185.0379 [M+H]⁺

207.0199 [M+Na]⁺

222.9938 [M+K]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Accurately weigh 5-10 mg of purified Methyl 2-(Methylthio)pyrimidine-5-carboxylate.[1]
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Transfer the solid to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[1]

Mix the sample using a vortex or sonicator until the solid is completely dissolved.

If any particulate matter is visible, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into a clean NMR tube.

Securely cap and label the NMR tube.

¹H NMR Acquisition:

Insert the sample into the spectrometer.

Tune and match the probe for the ¹H channel and perform shimming to optimize magnetic

field homogeneity.

Acquire a standard 1D ¹H spectrum to determine the spectral width.

Set the number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C channel.

Acquire a standard 1D ¹³C spectrum with proton decoupling.

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-

noise ratio.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Solid Film Method):
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Dissolve a small amount (a few milligrams) of Methyl 2-(Methylthio)pyrimidine-5-
carboxylate in a volatile organic solvent (e.g., methylene chloride or acetone).[2]

Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[2]

Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the

plate.[2]

Data Acquisition:

Place the salt plate in the sample holder of the FTIR spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

Perform a background scan with a clean, empty salt plate to subtract any atmospheric and

instrumental interferences.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent

(e.g., methanol or acetonitrile).

Take an aliquot (e.g., 100 µL) of the stock solution and dilute it with 1 mL of the same or a

compatible solvent to a final concentration of approximately 100 µg/mL.

If any precipitate forms, the solution must be filtered before analysis.

Transfer the final solution to a 2 mL mass spectrometry vial with a screw cap and septum.

Data Acquisition:

Infuse the sample solution into the ESI source at a constant flow rate.
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Acquire the mass spectrum in positive ion mode, scanning a mass range that includes the

expected molecular weight (e.g., m/z 50-500).

The instrument will detect the mass-to-charge ratio of the ions generated.[3]

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound.
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Workflow for Spectroscopic Characterization
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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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